rac Ambrisentan Methyl Ester
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Overview
Description
rac Ambrisentan Methyl Ester: is a chemical compound with the molecular formula C23H24N2O4. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is related to Ambrisentan, which is a selective type A endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension .
Mechanism of Action
Target of Action
The primary target of rac Ambrisentan Methyl Ester is the endothelin type A (ETA) receptor . The ETA receptor is a G-protein coupled receptor found in vascular smooth muscle cells. It plays a crucial role in vasoconstriction and cell proliferation .
Mode of Action
This compound is a selective antagonist of the ETA receptor . By selectively inhibiting the ETA receptor, it prevents the action of the endogenous peptide endothelin-1 (ET-1), which is a potent vasoconstrictor . This inhibition allows the muscles in blood vessels to relax, leading to a reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin signaling pathway . By blocking the ETA receptor, it inhibits the vasoconstrictive and proliferative effects mediated by ET-1. This leads to vasodilation and a decrease in pulmonary vascular resistance .
Pharmacokinetics
Studies on ambrisentan, a similar compound, have shown that it is well absorbed orally and reaches maximum plasma concentrations around 15 hours post-dose
Result of Action
The primary result of the action of this compound is a reduction in pulmonary arterial hypertension (PAH). By blocking the ETA receptor, it reduces vasoconstriction and lowers blood pressure in the pulmonary arteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Ambrisentan Methyl Ester involves several steps. One common method includes the nucleophilic substitution reaction of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine with a suitable nucleophile, followed by esterification to form the methyl ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: rac Ambrisentan Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
rac Ambrisentan Methyl Ester has several scientific research applications, including:
Comparison with Similar Compounds
Ambrisentan: The parent compound, used primarily for treating pulmonary arterial hypertension.
Darusentan: Another endothelin receptor antagonist with similar therapeutic applications.
Bosentan: A dual endothelin receptor antagonist used for similar indications.
Uniqueness: rac Ambrisentan Methyl Ester is unique due to its specific molecular structure and the presence of both enantiomers. This racemic mixture can exhibit different pharmacokinetic and pharmacodynamic properties compared to its individual enantiomers .
Properties
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOLWOXJIUGEGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442925 |
Source
|
Record name | AGN-PC-07RIXJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240470-84-1 |
Source
|
Record name | AGN-PC-07RIXJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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